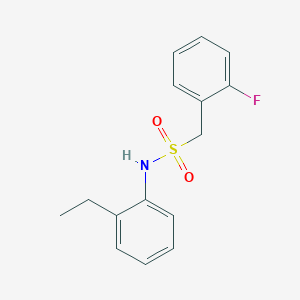![molecular formula C20H17ClN4O3 B4657114 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide](/img/structure/B4657114.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity. They can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The Fischer indole synthesis is one method used to create indole derivatives . This process involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely. For example, the Fischer indole synthesis can result in a tricyclic indole .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and varied. For example, the Fischer indole synthesis mentioned earlier is just one of many possible reactions .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that they could be used in the development of new cancer treatments.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This indicates their potential use in the treatment of HIV infection.
Antioxidant Activity
Indole derivatives have shown antioxidant activity . This suggests that they could be used in the treatment of conditions associated with oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various microbial infections.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests their potential use in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties . This indicates their potential use in the treatment of diabetes.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-13-5-6-16-15(9-13)12(10-23-16)7-8-22-18(26)11-25-19(27)14-3-1-2-4-17(14)24-20(25)28/h1-6,9-10,23H,7-8,11H2,(H,22,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDKKVQWEHYBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4657034.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B4657040.png)
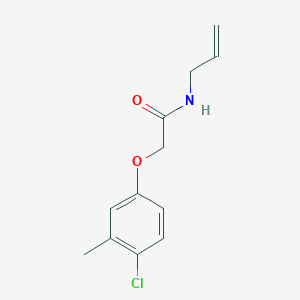
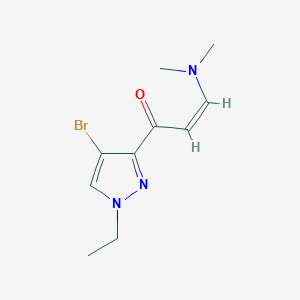
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4657070.png)
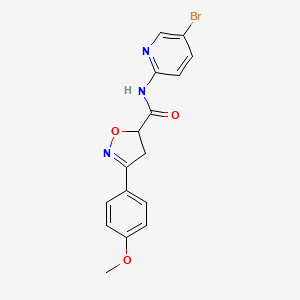
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4657095.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657102.png)
![N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4657111.png)
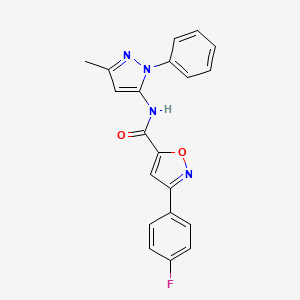
![2-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4657130.png)
![N-(4-methoxyphenyl)-4-{[(1-naphthylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4657133.png)
![ethyl 5-[6-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B4657141.png)
